1,3,7-三羟基-2-甲氧基黄酮

描述

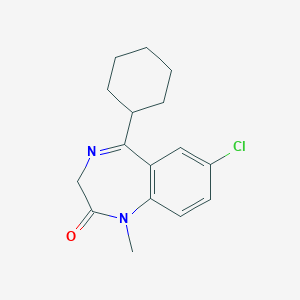

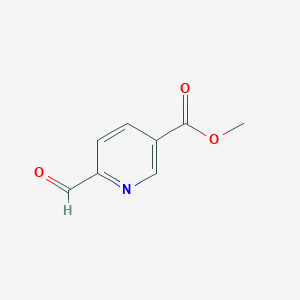

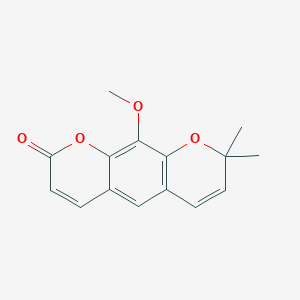

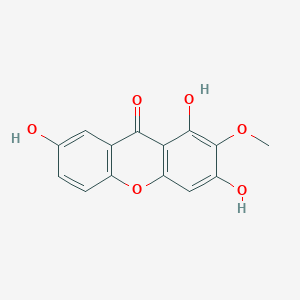

1,3,7-Trihydroxy-2-methoxyxanthone is a type of xanthone, a class of secondary metabolites found in various organisms such as plants, fungi, and lichens . It is isolated from the roots of Polygala fallax and exhibits antioxidation activity . Xanthones are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field .

Synthesis Analysis

The synthesis of xanthones has been a subject of extensive research. The classical method of xanthone synthesis was reported by Michael and Kostanecki, which involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent . More recent methods have utilized catalysts such as ytterbium, palladium, ruthenium, and copper, and have employed techniques such as the Friedel–Crafts reaction, Ullmann-ether coupling, metal-free oxidative coupling, and intermolecular and intramolecular couplings .Molecular Structure Analysis

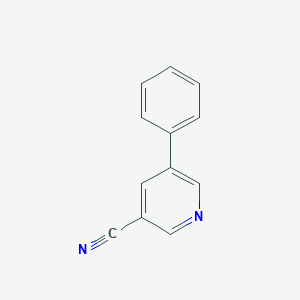

The molecular structure of 1,3,7-Trihydroxy-2-methoxyxanthone, like other xanthones, is characterized by a dibenzo-γ-pirone scaffold, known as 9H-xanthen-9-one, with the molecular formula of C13H8O2 . The carbon atoms are designated in a biochemical order, which reveals the reason of ring A (C1–C4) being referred to as acetate originated, and ring B (C5–C8) is referred to as shikimate originated .Chemical Reactions Analysis

Xanthones, including 1,3,7-Trihydroxy-2-methoxyxanthone, can engage with a variety of pharmacological targets due to their structure . The symmetric linked core of xanthones has a heterogeneous biogenetic background . The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .科学研究应用

1. 光疗应用

与1,3,7-三羟基-2-甲氧基黄酮密切相关的衍生物8-甲氧基苯酥酸,已被研究用于治疗银屑病的潜力。该疗法涉及口服8-甲氧基苯酥酸后暴露于长波紫外光,导致患者全身性银屑病完全消失。这种治疗利用了该化合物抑制表皮DNA合成的能力,这在银屑病中具有重要意义,其特点是细胞周期加速和DNA合成速率(Parrish et al., 1974)。

2. 苯甲酮类紫外线过滤剂研究

另一个密切相关的化合物2-羟基-4-甲氧基苯甲酮(BP-3),属于苯甲酮(BP)类紫外线过滤剂组,已被分析其在中国年轻成年人尿液样本中的浓度。苯甲酮(BP)类紫外线过滤剂在日常生活中很常见,这项研究提供了有关这些化合物的暴露水平和潜在来源的见解。虽然没有直接研究1,3,7-三羟基-2-甲氧基黄酮,但这项研究有助于了解环境和人类暴露于类似化学结构的情况(Gao et al., 2015)。

3. 癌症治疗应用

一项II期试验探讨了2-甲氧基雌二醇的应用,这是一种与1,3,7-三羟基-2-甲氧基黄酮在结构上相关的化合物,用于治疗激素难治性前列腺癌。该研究评估了口服2-甲氧基雌二醇胶囊的药代动力学、药效学和疗效。这项研究有助于理解结构相似化合物的更广泛影响和潜在治疗应用(Sweeney et al., 2005)。

作用机制

未来方向

The future directions for the study of 1,3,7-Trihydroxy-2-methoxyxanthone and other xanthones involve further investigation into their synthesis, bioactivity, and potential applications in the pharmaceutical field . There is also interest in exploring the use of nanotechnology for enhanced efficacy of xanthones .

属性

IUPAC Name |

1,3,7-trihydroxy-2-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-14-8(16)5-10-11(13(14)18)12(17)7-4-6(15)2-3-9(7)20-10/h2-5,15-16,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXRAYJUKLGHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478227 | |

| Record name | 9H-Xanthen-9-one, 1,3,7-trihydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7-Trihydroxy-2-methoxyxanthone | |

CAS RN |

211948-69-5 | |

| Record name | 9H-Xanthen-9-one, 1,3,7-trihydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)

![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)